Product packaging for 4-(hydroxydimethylsilyl)Benzoic acid(Cat. No.:)

4-(hydroxydimethylsilyl)Benzoic acid

Cat. No.: B12276180
M. Wt: 196.27 g/mol
InChI Key: HZYAIQWEBKRVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxydimethylsilyl)Benzoic Acid is a specialized benzoic acid derivative intended for research applications only. This compound features a benzoic acid moiety substituted with a hydroxydimethylsilyl group, a structure that suggests potential as a versatile chemical intermediate or linker. Researchers can explore its use in various fields, including organic synthesis for constructing more complex molecules, materials science for surface functionalization or polymer modification, and as a potential precursor in the development of silicon-containing hybrid materials. The presence of both carboxylic acid and silanol functional groups provides two distinct reactive sites for conjugation, immobilization, or further chemical transformation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the specific Certificate of Analysis for detailed information on physicochemical properties, and all handling should be conducted by qualified personnel using appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3Si B12276180 4-(hydroxydimethylsilyl)Benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3Si

Molecular Weight

196.27 g/mol

IUPAC Name

4-[hydroxy(dimethyl)silyl]benzoic acid

InChI

InChI=1S/C9H12O3Si/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,12H,1-2H3,(H,10,11)

InChI Key

HZYAIQWEBKRVET-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Hydroxydimethylsilyl Benzoic Acid

Reactivity of the Carboxyl Group

The carboxylic acid moiety is an electron-withdrawing group that influences the aromatic ring, but its primary reactivity involves transformations of the -COOH group itself. These reactions are fundamental to organic synthesis for creating a variety of functional derivatives.

The carboxyl group of 4-(hydroxydimethylsilyl)benzoic acid can be readily converted into an ester through several established methods. Esterification is a common transformation for carboxylic acids, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. tcu.edu The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove water as it is formed. tcu.edu Alternative methods include reaction with alkyl halides in the presence of a non-quaternizable tertiary amine. google.com Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate esterification reactions for substituted benzoic acids. usm.my Given the stability of the Si-C bond and the silanol (B1196071) group under moderately acidic or basic conditions, these standard esterification protocols are applicable.

Table 1: Representative Esterification Reactions

Alcohol Substrate Reagent/Catalyst Expected Product Reference Reaction Type
Methanol H₂SO₄ (catalyst), heat Methyl 4-(hydroxydimethylsilyl)benzoate Fischer Esterification tcu.edu
Ethanol SOCl₂, then Ethanol Ethyl 4-(hydroxydimethylsilyl)benzoate Via Acyl Chloride libretexts.org
Benzyl chloride N,N-diisopropylethylamine Benzyl 4-(hydroxydimethylsilyl)benzoate Alkyl Halide Esterification google.com
Isopropanol Benzoic Anhydride (B1165640), DMAP Isopropyl 4-(hydroxydimethylsilyl)benzoate Anhydride Method nih.gov

The formation of an amide bond is another key transformation of the carboxyl group, creating robust linkages that are central to peptide chemistry and materials science. Direct reaction of a carboxylic acid with an amine is typically inefficient and requires activation of the carboxyl group. This is accomplished using a wide array of coupling reagents developed for peptide synthesis. bachem.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. bachem.comnih.gov The reaction is generally performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed and facilitate the coupling. bachem.com This methodology allows this compound to be coupled with various primary and secondary amines, including amino acid esters, to form the corresponding amides or peptide-like structures. nih.gov

Table 2: Common Conditions for Amidation

Amine Substrate Coupling Reagent System Resulting Functional Group Reference Method
Benzylamine DCC, NaHCO₃ N-Benzyl-4-(hydroxydimethylsilyl)benzamide Carbodiimide Coupling nih.gov
Glycine methyl ester PyBOP, DIPEA Methyl (4-(hydroxydimethylsilyl)benzoyl)glycinate Phosphonium Salt Coupling bachem.com
Aniline TPTU, NMI N-Phenyl-4-(hydroxydimethylsilyl)benzamide Uronium Salt Coupling luxembourg-bio.com
Dibenzylamine DMT-MM N,N-Dibenzyl-4-(hydroxydimethylsilyl)benzamide Triazine-based Coupling luxembourg-bio.com

The removal of the carboxyl group from an aromatic ring is a challenging transformation that typically requires harsh conditions. For benzoic acids, conventional thermal decarboxylation often demands high temperatures. nih.gov However, modern synthetic methods have enabled decarboxylation under milder conditions through radical pathways. For instance, a protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper catalyst, which proceeds via a ligand-to-metal charge transfer (LMCT) to generate an aryl radical. nih.gov Applying such a method to this compound would be expected to generate a silyl-substituted phenyl radical. This reactive intermediate could then be trapped or participate in subsequent bond-forming reactions. The stability of the silyl (B83357) moiety under these radical conditions is a critical consideration.

The carboxyl group can be converted into more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates for synthesis. Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), simplifying purification. chemguide.co.uk However, the silanol (-Si-OH) group in this compound could potentially react with these chlorinating agents, necessitating a protection strategy or carefully controlled reaction conditions to achieve selectivity for the carboxyl group.

Symmetrical benzoic anhydrides can be prepared by the dehydration of two equivalents of benzoic acid, often using a dehydrating agent like acetic anhydride. wikipedia.orgacs.org The reaction of a carboxylic acid with a pre-formed acid chloride is another common route to anhydride synthesis. libretexts.org Therefore, reacting 4-(hydroxydimethylsilyl)benzoyl chloride with this compound would yield the corresponding symmetrical anhydride.

Reactivity of the Hydroxydimethylsilyl Group (Silanol Moiety)

The silanol group (Si-OH) is the defining feature of the silicon-containing portion of the molecule. Its reactivity is dominated by condensation reactions, which form the basis of silicone chemistry.

The primary reaction of silanols is condensation to form a siloxane bond (Si-O-Si). wikipedia.org This reaction can occur between two silanol molecules, eliminating a molecule of water to form a disiloxane. This self-condensation can be catalyzed by either acids or bases. For this compound, this would result in the formation of a dimer containing a central Si-O-Si linkage and a benzoic acid group at each end.

This condensation reactivity also allows this compound to act as a monomer or a chain-terminating agent in polymerization reactions. nih.gov When co-reacted with other silane (B1218182) precursors, such as dichlorodimethylsilane, it can be incorporated into a growing polysiloxane chain. This process introduces the benzoic acid functionality as a pendant group along the polymer backbone or at the chain ends. researchgate.net The incorporation of such polar fragments can significantly alter the properties of the resulting polysiloxane, for example, by improving intermolecular interactions. researchgate.net The ability to form siloxane bonds is fundamental to creating a wide range of silicone-based materials with tailored properties. researchgate.net

Table 3: Representative Silanol Condensation Reactions

Reactant(s) Conditions Product Structure Description
2 x this compound Acid or Base Catalyst Dimer with Si-O-Si linkage Self-condensation
This compound + R₃Si-Cl Base (e.g., Pyridine) R₃Si-O-Si(CH₃)₂-(C₆H₄)-COOH Hetero-condensation with chlorosilane
n x this compound + n x (CH₃)₂SiCl₂ Catalyst Polysiloxane with pendant benzoic acid groups Co-polymerization
This compound + H-[OSi(CH₃)₂]n-OH Catalyst Block copolymer End-capping of existing polysiloxane

Silylation and Etherification of the Silanol

The hydroxyl group of the silanol functionality in this compound is a key site for chemical modification, readily undergoing silylation and etherification reactions. These transformations are fundamental in organosilicon chemistry for the formation of Si-O-Si (siloxane) and Si-O-C bonds, respectively.

Silylation: The condensation of silanols to form siloxanes is a characteristic reaction. wikipedia.org In the case of this compound, this can occur via self-condensation or by reaction with other silylating agents. The self-condensation would lead to the formation of a disiloxane-bridged dibenzoic acid. This reaction is typically reversible and can be catalyzed by both acids and bases. wikipedia.org

The general mechanism for silanol condensation involves either the protonation of a silanol in acidic conditions, making it more susceptible to nucleophilic attack by another silanol, or the deprotonation of a silanol in basic conditions to form a more nucleophilic silanolate anion. wikipedia.org The resulting siloxane bond is a key feature in silicone polymers and materials.

Etherification: The silanol group can also react with alcohols or alkyl halides to form silyl ethers. The Williamson ether synthesis, adapted for silicon chemistry, provides a route to these compounds. For instance, the deprotonated silanolate can act as a nucleophile, attacking an alkyl halide to form a silyl ether and a salt byproduct.

These reactions are valuable for protecting the silanol group during other chemical transformations or for introducing new functionalities into the molecule. The choice of reaction conditions, such as the type of catalyst and solvent, can influence the outcome and yield of these processes.

Intramolecular and Intermolecular Coordination Chemistry Involving Silicon

The presence of both a carboxylic acid and a silanol group on the same molecule opens up possibilities for interesting coordination chemistry. The carboxylate group is a well-known ligand for metal ions, capable of forming a variety of coordination complexes. nih.gov The silanol group, while a weaker ligand, can also participate in coordination, particularly in its deprotonated silanolate form.

Intermolecular Coordination: this compound can act as a bifunctional linker in the construction of coordination polymers or metal-organic frameworks (MOFs). The carboxylate end can coordinate to metal centers, while the silanol group can either remain as a pendant functional group, participate in hydrogen bonding to stabilize the network, or, under appropriate conditions, also coordinate to a metal center. The flexibility of the dimethylsilyl group and the directional nature of the hydrogen bonding from the silanol can influence the final architecture of the supramolecular assembly. The coordination of benzoic acid derivatives with various metals to form diverse structures, from one-dimensional chains to three-dimensional networks, has been extensively studied. nih.gov

Intramolecular Coordination: While less common for silicon, the possibility of intramolecular coordination or hydrogen bonding between the carboxylic acid proton and the oxygen of the silanol group (or vice-versa) could influence the conformational preferences and reactivity of the molecule. Such interactions have been observed in other systems containing both acidic and silanol functionalities. rsc.org

The study of coordination polymers constructed from ligands with mixed functionalities highlights the diverse structural outcomes that can be achieved. google.comgoogle.com The interplay of the hard carboxylate and softer silanol donor sites with different metal ions could lead to the formation of novel materials with interesting properties.

Reactivity Towards Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of the aromatic ring and the two functional groups.

Reactivity with Nucleophiles: The silicon atom in the dimethylsilanol group is electrophilic and can be a target for nucleophilic attack. Under basic conditions, the silanol can be deprotonated to form a silanolate, which is a potent nucleophile itself. Organosilanols and their corresponding silanolates are valuable nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. google.com This allows for the formation of new carbon-carbon bonds by reacting the silicon center with organic halides.

The carboxylic acid group can be converted into an acyl chloride or an ester, which are then susceptible to nucleophilic attack at the carbonyl carbon. For instance, the compound has been used in HATU mediated coupling reactions with amines to form amides, a common transformation in medicinal chemistry and materials science. google.comnih.gov

Reactivity with Electrophiles: Aryl silanes are known to undergo ipso-substitution, where an electrophile replaces the silyl group on the aromatic ring. google.com This reactivity is due to the ability of the silicon atom to stabilize a positive charge in the beta position (the ipso carbon) through hyperconjugation. wikipedia.org This provides a powerful method for regioselective functionalization of the aromatic ring. However, the presence of the electron-withdrawing carboxylic acid group at the para position will deactivate the ring towards electrophilic aromatic substitution. The directing effect of the carboxylic acid (meta-directing) and the silyl group (ipso-directing) would compete, with the outcome depending on the reaction conditions and the nature of the electrophile.

Synergistic and Antagonistic Effects of Proximal Functionalities

Synergistic Effects: The two functional groups can act in concert to facilitate certain reactions. For example, in the context of catalysis, the acidic proton of the carboxylic acid could activate a substrate, while the silanol group could participate in hydrogen bonding or act as a secondary binding site. This type of bifunctional catalysis has been observed in systems where amine and silanol groups work together to promote aldol (B89426) condensations. researchgate.net It is conceivable that the carboxylic acid and silanol groups in this compound could similarly cooperate in certain catalytic cycles.

Furthermore, the silanol group can influence the acidity of the carboxylic acid proton, and vice versa, through electronic effects transmitted through the benzene (B151609) ring. The dimethylsilyl group is generally considered to be electron-donating, which would be expected to decrease the acidity of the benzoic acid compared to the parent molecule.

Antagonistic Effects: In some cases, the two functional groups might interfere with each other's reactivity. For instance, the acidic conditions required for some reactions involving the carboxylic acid might promote the self-condensation of the silanol group, leading to unwanted side products. Conversely, the basic conditions often used for reactions at the silicon center could deprotonate the carboxylic acid, altering its reactivity.

The study of triarylsilanols as catalysts for the direct amidation of carboxylic acids has shown that the silanol can be catalytically active, but can also be prone to condensation to form inactive disiloxanes, a process influenced by the basicity of the reaction medium. frontiersin.orgmdpi.com This highlights the delicate balance of reactivity that must be managed when both functionalities are present.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics: The rates of reactions involving the silanol group, such as hydrolysis and condensation, are known to be highly dependent on pH, temperature, and the concentration of reactants and catalysts. researchgate.net For instance, the hydrolysis of alkoxysilanes to form silanols is often the rate-limiting step in sol-gel processes and is subject to both acid and base catalysis. The condensation of silanols to form siloxanes also exhibits a complex pH dependence, with the rate being minimized in the neutral pH range. researchgate.net

Kinetic studies of the reactions of this compound would involve monitoring the concentration of reactants and products over time under various conditions. This could be achieved using techniques such as NMR spectroscopy, chromatography, or UV-Vis spectroscopy. The data obtained would allow for the determination of rate laws, rate constants, and activation energies, providing a deeper understanding of the reaction mechanisms.

Thermodynamic Analyses: Thermodynamic data, such as the enthalpy and entropy of reaction, provide information about the feasibility and position of equilibrium for a given transformation. For example, the condensation of silanols is an equilibrium process, and the position of the equilibrium can be shifted by controlling the concentration of water.

Calorimetry and computational chemistry are powerful tools for determining the thermodynamic parameters of reactions. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways and calculate the energies of reactants, transition states, and products. Such studies on related benzoic acid derivatives have provided valuable insights into their conformational preferences and reaction barriers.

A comprehensive kinetic and thermodynamic analysis of the reactions of this compound would be crucial for optimizing reaction conditions for synthetic applications and for understanding its behavior in various chemical environments.

Supramolecular Assembly and Hydrogen Bonding Networks of 4 Hydroxydimethylsilyl Benzoic Acid

Design Principles for Hydrogen-Bond-Directed Architectures

The design of supramolecular architectures relies on the predictability and directionality of non-covalent interactions, with hydrogen bonds being a primary tool for crystal engineering. For bifunctional molecules like 4-(hydroxydimethylsilyl)benzoic acid, the key design principle involves the interplay and hierarchy of the different hydrogen bond donors and acceptors. The carboxylic acid group and the silanol (B1196071) group both possess the ability to form strong hydrogen bonds, making them excellent synthons for constructing complex molecular networks. nih.gov

Role of Carboxyl Group in Directed Self-Assembly

The carboxylic acid moiety is one of the most reliable functional groups for directing self-assembly in crystal engineering. researchgate.net Aromatic carboxylic acids, in particular, have a strong tendency to form highly predictable hydrogen-bonded structures. researchgate.net The most common and robust motif is the formation of a centrosymmetric dimer, where two carboxylic acid groups interact through a pair of O-H···O hydrogen bonds. nih.govnih.gov This dimer synthon is a very stable arrangement and often dictates the initial step in the self-assembly process.

In the case of this compound, it is highly probable that the carboxylic acid groups will form these characteristic dimers, creating a larger, symmetric building block. These dimers can then further assemble through weaker interactions or through hydrogen bonds involving the silanol group. The planarity of the benzene (B151609) ring and the directional nature of the carboxyl-carboxyl hydrogen bonds would likely lead to the formation of linear tapes or layered structures. The study of other aminobenzoic acid isomers has shown how the position of the functional group can direct different hydrogen-bonding networks, leading to distinct supramolecular structures. nih.gov

Contributions of the Silanol Group to Intermolecular Interactions

The silanol (Si-OH) group is a key player in the supramolecular chemistry of organosilicon compounds. Silanols are known to be more acidic than their carbon-based alcohol counterparts, which allows them to act as potent hydrogen bond donors. ic.ac.ukacs.org They also possess a high hydrogen bond basicity. nih.gov This dual character leads to a strong tendency to form hydrogen bonds, both with other silanol groups (self-association) and with other hydrogen-bonding moieties. ic.ac.uknih.gov

In this compound, the silanol group can engage in several types of intermolecular interactions:

Silanol-Silanol Hydrogen Bonds: Silanol groups can form dimers or chains through O-H···O hydrogen bonds. The O···O distances in such interactions are typically in the range of 2.66 to 2.75 Å. ic.ac.uk

Silanol-Carboxyl Hydrogen Bonds: The silanol group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group. This would be a strong, directional interaction that could link the primary carboxylic acid dimers into more extended networks.

Carboxyl-Silanol Hydrogen Bonds: The carboxylic acid proton can also, in principle, donate a hydrogen bond to the silanol oxygen.

The interplay between these potential interactions will determine the final crystal structure. The higher acidity of arylsilanols suggests that the Si-OH group is a particularly effective hydrogen bond donor. ic.ac.uk The formation of a variety of structural motifs, from simple dimers to complex three-dimensional networks, is a characteristic feature of silanol-containing compounds. ic.ac.uknih.gov

Formation of Cocrystals, Co-assemblies, and Ordered Molecular Structures

The ability of this compound to form strong and directional hydrogen bonds through both its carboxylic acid and silanol functionalities makes it an excellent candidate for forming cocrystals and other ordered molecular assemblies. Cocrystallization involves combining two or more different molecules in a crystalline lattice through non-covalent interactions.

With this compound, cocrystals could be designed by introducing a second molecule (a "coformer") that has complementary hydrogen-bonding sites. For instance:

With Pyridines or other N-heterocycles: The carboxylic acid can form a strong O-H···N hydrogen bond with a pyridine (B92270) derivative. The difference in pKa between the benzoic acid and the coformer can be used to predict whether the result will be a cocrystal (neutral components) or a salt (proton transfer). researchgate.net

With Amides: Primary amides can form two-dimensional hydrogen-bonded networks and could potentially co-assemble with the carboxylic acid and silanol groups to create complex, multi-component structures. rsc.org

The silanol group adds another layer of possibility for forming co-assemblies, as it can interact with a wide range of hydrogen bond acceptors. The formation of these ordered structures is a central challenge in supramolecular synthesis, often achieved in a single-pot reaction where the desired product crystallizes from solution.

Investigation of Solid-State Packing and Crystal Engineering

The solid-state packing of this compound would be a result of the competition and cooperation between the various possible hydrogen bonds, as well as weaker interactions such as van der Waals forces and potential π-π stacking of the benzene rings. Crystal engineering principles would be applied to understand and predict the final three-dimensional structure.

Self-Assembly Behavior at Surfaces and Interfaces

The self-assembly of molecules at surfaces and interfaces is a topic of significant interest for applications in nanotechnology and materials science. Aromatic carboxylic acids are known to form well-ordered two-dimensional (2D) networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net This self-assembly is typically driven by the formation of hydrogen-bonded dimers and their subsequent arrangement on the surface.

For this compound, it is expected that it would also form ordered monolayers at a liquid-solid interface. The process would likely involve:

Adsorption of the molecules onto the surface.

Formation of the robust carboxylic acid dimers.

Organization of these dimers into a 2D crystalline structure, potentially further stabilized by silanol-silanol or silanol-carboxyl interactions within the layer.

The solvent used for deposition can play a crucial role in the resulting 2D polymorph, as has been observed for other carboxylic acids like trimesic acid. The balance of interactions between the molecule and the surface, and between the molecules themselves, would determine the final assembled structure.

Catalytic Applications and Interactions of 4 Hydroxydimethylsilyl Benzoic Acid

4-(hydroxydimethylsilyl)Benzoic acid as a Brønsted Acid Catalyst in Organic Transformations

In a manner similar to other benzoic acid catalysts, the carboxylic acid group can activate electrophiles, such as carbonyl compounds, by protonating the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Simultaneously, the silanol (B1196071) group can act as a secondary site for hydrogen bond donation, potentially orienting the substrate and the nucleophile in the transition state. This dual activation mechanism could be particularly effective in reactions such as esterifications, transesterifications, and aldol-type reactions. The interplay between the two acidic protons—one from the carboxylic acid and one from the silanol—could lead to synergistic catalytic effects, enhancing reaction rates and selectivities compared to catalysts with only a single acidic site.

Role in Reaction Mechanisms and Kinetic Studies

The dual functionality of this compound is expected to play a significant role in the mechanisms of reactions it catalyzes. Kinetic studies of related silanol-catalyzed reactions have provided insights into the importance of hydrogen bonding in transition state stabilization. For instance, kinetic studies have shown that silanols can accelerate reactions by acting as hydrogen-bond donors, thereby lowering the activation energy. escholarship.org

In a hypothetical reaction catalyzed by this compound, the initial step would likely involve the formation of a hydrogen-bonded complex between the catalyst and the substrate(s). The specific nature of this interaction would depend on the substrate, but it is plausible that both the carboxylic acid and silanol groups participate in this pre-organization.

Potential as a Ligand or Precatalyst in Transition-Metal-Mediated Reactions

The silanol group in this compound offers a coordination site for transition metals, opening up its potential use as a ligand or precatalyst in a variety of metal-mediated transformations. Achiral silanols have been successfully employed as ancillary ligands in several metal-catalyzed reactions, including alkyne metathesis and palladium-catalyzed cross-coupling reactions. chemrxiv.org The longer Si-O bond, in comparison to a C-O bond, can lead to different steric and electronic properties of the resulting metal complexes, potentially influencing their reactivity and selectivity. chemrxiv.org

The carboxylate group of this compound can also coordinate to a metal center, allowing the molecule to act as a bidentate ligand. This chelation could stabilize the metal center and create a well-defined catalytic environment. The resulting metal complex could be utilized in reactions such as C-H activation, cross-coupling reactions, or oxidation catalysis. The specific properties of the catalyst could be tuned by varying the metal center and the reaction conditions.

Heterogeneous Catalysis Incorporating Siloxane-Based Frameworks

The presence of the hydroxydimethylsilyl group makes this compound an excellent candidate for incorporation into heterogeneous catalytic systems. The silanol functionality allows for the covalent grafting of the molecule onto silica (B1680970) supports or its integration into siloxane-based frameworks, such as metal-organic frameworks (MOFs). researchgate.net

Immobilization of the catalyst onto a solid support offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. nih.govmdpi.com The catalytic activity of the immobilized species would be influenced by the nature of the support and the density of the catalytic sites.

For instance, this compound could be condensed with other silanes to form a polysiloxane network, creating a solid material with accessible acidic sites. Such a material could be used as a solid acid catalyst in various organic transformations. The porous nature of these frameworks could also allow for size-selective catalysis.

Enantioselective Catalysis (Conceptual Exploration)

While this compound itself is achiral, it provides a scaffold for the design of chiral catalysts for enantioselective transformations. The introduction of chirality into the molecule could be achieved by modifying the silicon center or by attaching a chiral auxiliary to the aromatic ring.

Recent research has demonstrated the successful use of chiral silanol ligands in enantioselective catalysis. chemrxiv.orgrsc.orgnih.govnih.govescholarship.orgrsc.org These ligands have been shown to be effective in promoting enantioselective copper-catalyzed N-H insertion reactions, affording unnatural amino acid derivatives with high selectivity. chemrxiv.orgrsc.orgnih.govnih.govescholarship.orgrsc.org The mechanism of these reactions is believed to involve the formation of a hydrogen-bond stabilized silanol-chelating copper carbenoid complex. chemrxiv.orgrsc.orgnih.govnih.govescholarship.orgrsc.org

By analogy, a chiral derivative of this compound could be synthesized and employed as a ligand in a similar catalytic system. For example, replacing one of the methyl groups on the silicon atom with a different, sterically demanding group could create a chiral center at the silicon atom. The resulting chiral ligand could then be used to generate a chiral metal complex capable of inducing enantioselectivity in a variety of reactions.

Applications in Advanced Materials Science

Monomer for Organosilicon Polymers and Copolymers

The ability of the hydroxydimethylsilyl group to undergo condensation reactions is a key feature that allows 4-(hydroxydimethylsilyl)benzoic acid to be used as a monomer in the synthesis of various organosilicon polymers.

While direct polycondensation of this compound to form silphenylene-based polymers is not extensively documented in readily available literature, the synthesis of silphenylene polymers often involves precursors with similar reactive dimethylsilyl groups. For instance, 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) is a known intermediate for producing silphenylene polymers. gelest.com The analogous structure of this compound suggests its potential for incorporation into such polymer chains, where the benzoic acid group would introduce additional functionality. The general approach for creating silphenylene polymers involves the polycondensation of silanol-terminated monomers.

Hybrid organic-inorganic polymers combine the properties of both organic and inorganic components at a molecular level. ipme.ruresearchgate.netmdpi.comrsc.orgnih.gov The synthesis of these materials often involves the sol-gel process, where precursors like organically modified silicon alkoxides undergo hydrolysis and polycondensation. ipme.ru this compound, with its reactive silanol (B1196071) group and organic benzoic acid moiety, is a prime candidate for a type 3 precursor in the fabrication of these hybrid networks. ipme.ru This allows for the formation of an inorganic siloxane backbone (Si-O-Si) through the condensation of the hydroxysilyl groups, while the organic benzoic acid part can participate in further organic polymerization or cross-linking reactions. ipme.ru This approach enables the creation of materials with a unique combination of properties, such as thermal stability from the inorganic part and flexibility from the organic component. mdpi.com

Table 1: Precursor Types for Hybrid Inorganic-Organic Polymers ipme.ru

Precursor TypeDescriptionExample
Type 1Inorganic network formersTetraethoxysilane (TEOS)
Type 2Inorganic networks with non-reactive organic modificationsAlkyl-substituted silanes
Type 3 Inorganic networks with reactive organic modifications This compound
Type 4Organic monomers that react with modified metal alkoxides---

This table is based on the classification of precursors for hybrid polymers.

Cross-linking Agent in Polymer Networks

The bifunctionality of this compound allows it to act as a cross-linking agent. The hydroxysilyl group can react with other polymer chains containing suitable functional groups, such as hydroxyl or other silanol groups, to form stable siloxane bridges. Simultaneously, the carboxylic acid group can form ester or amide linkages, creating a more complex and robust three-dimensional network. This dual cross-linking capability can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.

Precursor for Functional Coatings and Surface Modification

The silanol group in this compound can readily react with hydroxyl groups present on the surfaces of various substrates, such as glass, silica (B1680970), and metal oxides. This reaction forms a covalent bond, anchoring the molecule to the surface. The exposed benzoic acid groups then impart new functionality to the surface, such as altering its hydrophilicity, providing sites for further chemical reactions, or introducing pH-responsive properties. This makes it a valuable precursor for creating functional coatings with tailored surface properties.

Design of Responsive Materials (e.g., pH-responsive, moisture-responsive)

The presence of the benzoic acid group in the structure of this compound opens up possibilities for designing stimuli-responsive materials.

pH-Responsive Materials: The carboxylic acid group can be protonated or deprotonated depending on the pH of the surrounding environment. This change in ionization state can trigger conformational changes in the polymer backbone or alter the interactions between polymer chains, leading to a macroscopic response such as swelling or shrinking of the material. This principle is utilized in the development of pH-responsive hydrogels and drug delivery systems. nih.govmdpi.comnih.govrsc.org While direct use of this compound is not widely reported, the benzoic acid moiety is a known component in such systems.

Moisture-Responsive Materials: While specific research on moisture-responsive materials derived directly from this compound is limited, materials containing hydrophilic groups like carboxylic acids can exhibit moisture sensitivity. bibliotekanauki.pljournalamme.orgnih.govicm.edu.pl The absorption of water molecules can lead to changes in the material's properties, such as its mechanical stiffness or optical characteristics. The silanol group can also contribute to moisture sensitivity through hydrogen bonding interactions.

Applications in Soft Matter and Polymeric Hydrogels

The ability of this compound to form cross-linked networks makes it a potential candidate for the synthesis of soft materials, including polymeric hydrogels. mit.edu Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The cross-links formed by the siloxane and ester/amide bonds from this compound could provide the necessary structural integrity for the hydrogel network. The incorporation of the benzoic acid group could impart pH-sensitivity to the hydrogel, allowing for its use in applications such as controlled drug release or as a smart biomaterial. nih.gov

Theoretical and Computational Chemistry Studies of 4 Hydroxydimethylsilyl Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(hydroxydimethylsilyl)benzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into its electronic structure and preferred three-dimensional arrangement.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to optimize the molecular geometry, determining the most stable conformation of the molecule. These calculations would yield key data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while computationally more demanding, could offer a higher level of theory for refining the electronic structure and energy calculations. These studies would be crucial for understanding the interplay between the electron-donating dimethylsilyl group and the electron-withdrawing carboxylic acid group, as mediated by the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthSi-C (aromatic)~1.88 Å
Bond LengthSi-O~1.65 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond AngleC-Si-C~109.5°
Bond AngleO-Si-C~109.5°
Dihedral AngleC(aromatic)-Si-O-HVariable

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the reactivity of this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved in various chemical transformations.

For instance, the esterification of the carboxylic acid group or the condensation of the silanol (B1196071) group could be modeled. Transition state theory, combined with quantum chemical calculations, would allow for the determination of activation energies, providing a quantitative measure of the reaction kinetics. This would help in predicting the most favorable reaction pathways and understanding the role of catalysts.

Molecular Dynamics Simulations of Supramolecular Interactions and Self-Assembly

The bifunctional nature of this compound, with its hydrogen-bond-donating and -accepting groups (silanol and carboxylic acid), makes it a candidate for forming supramolecular structures. Molecular dynamics (MD) simulations could be used to study how these molecules interact with each other and with solvent molecules over time.

MD simulations would track the trajectories of a large ensemble of molecules, providing insights into the formation of hydrogen-bonded dimers, chains, or more complex networks. The simulations could also predict how these self-assembly processes are influenced by factors such as temperature, pressure, and the nature of the solvent.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of this compound, which can be invaluable for its experimental characterization.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. This would help in assigning the characteristic vibrational modes, such as the O-H stretch of the silanol and carboxylic acid, the C=O stretch, and the Si-C stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide information about the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMR-COOH~12 ppm
¹H NMRAromatic CH~7.5-8.0 ppm
¹H NMRSi-CH₃~0.3 ppm
IRO-H (silanol)~3600 cm⁻¹
IRO-H (carboxylic acid)~3000 cm⁻¹ (broad)
IRC=O~1700 cm⁻¹
UV-Visλmax~240 nm

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations and experimental data.

Analysis of Bond Strengths, Charge Distribution, and Frontier Molecular Orbitals

A deeper understanding of the chemical reactivity and stability of this compound can be gained by analyzing its electronic properties.

Bond Strengths: Bond dissociation energies can be calculated to assess the strength of the various bonds within the molecule, such as the Si-C and Si-O bonds.

Charge Distribution: Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to determine the partial atomic charges on each atom. This would reveal the electrostatic potential of the molecule and identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

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